molecular formula C17H22N2O2 B5022800 N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide

Cat. No.: B5022800
M. Wt: 286.37 g/mol
InChI Key: ARCUMWVRBYCUIG-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide is a synthetic organic compound characterized by the presence of an oxazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide typically involves the reaction of 5-tert-butyl-1,2-oxazole with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The oxazole ring and benzamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and propyl substituents provide steric hindrance, affecting its reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-6-12-7-9-13(10-8-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h7-11H,5-6H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUMWVRBYCUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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